2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide -

2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide

Catalog Number: EVT-4576352
CAS Number:
Molecular Formula: C16H15F3N2O3S
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, designated as (S)-17b in the study, is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits potent inhibitory activity against class I HDAC isoforms and demonstrates antitumor activity in vitro and in vivo. []

Relevance: While structurally distinct from 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, both compounds share a benzamide core structure, highlighting the significance of this moiety in medicinal chemistry. Both compounds also feature a substituted phenyl ring attached to the nitrogen of the benzamide. Additionally, both compounds incorporate fluorine atoms, indicating a potential strategy for modulating physicochemical properties and biological activity. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). [, , , ] It exists in both amorphous and various crystalline forms, with research focusing on improving its solubility and bioavailability. [, , , ]

Relevance: Nilotinib shares the benzamide core structure with 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide. Both compounds utilize a trifluoromethyl (-CF3) substituent, indicating its potential importance for biological activity or pharmacokinetic properties. Notably, both compounds are involved in targeting specific protein targets, although their mechanisms of action may differ. [, , , ]

Compound Description: This compound is of interest for its potential use in pharmaceutical formulations, particularly suspension formulations, due to the desirable stability profile of its thermodynamically stable crystalline modification. []

Relevance: This compound shares a close structural resemblance to 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide. Both compounds share a 2-methyl-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide core, differing only in the substituent on the benzamide nitrogen. The presence of a methylsulfonyl group and a trifluoromethyl group in both suggests these groups may be important for their respective biological activities or pharmaceutical properties. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. [, ] It exists in various salt forms and its freebase form has been structurally characterized. []

Relevance: Like 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, Imatinib features a benzamide core structure. The presence of a pyrimidine ring in both compounds, although at different positions and with different substitution patterns, highlights this heterocycle as a potential pharmacophore in drug design. [, ]

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (Ponatinib)

Compound Description: Ponatinib is a potent, orally active inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant. [, , ] It is used in the treatment of chronic myeloid leukemia (CML), particularly in patients resistant to other therapies. [, , ]

Relevance: Both Ponatinib and 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide contain the benzamide core structure. Both compounds also incorporate a trifluoromethyl group, suggesting its potential significance in achieving desired biological activity or pharmacological properties. [, , ]

N-{[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

Compound Description: This compound acts as a CCR3 antagonist and is investigated for its potential in treating inflammatory conditions. []

Relevance: The presence of a methylsulfonyl amino group in both this compound and 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide suggests a potential shared mechanism of action or similar interactions with biological targets. Both compounds also utilize fluorine atoms, indicating a strategy for modulating physicochemical properties. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024)

Compound Description: AN-024 represents a key compound in a synthetic route starting from 4-methyl-2-nitro-aniline. []

Relevance: Structurally, AN-024 exhibits similarities to 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, including the presence of a benzamide core, a substituted phenyl ring attached to the nitrogen, and the incorporation of both a trifluoromethyl group and a pyrimidine ring within the structure. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound exhibits potent dual inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showing potential as a new anti-inflammatory drug candidate. []

Relevance: Both this compound and 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide share a benzamide core structure and incorporate a trifluoromethyl group. This highlights the significance of these structural features in the development of compounds with biological activity. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL/SRC/p38 kinase. It shows promise as a potential drug candidate for chronic myeloid leukemia (CML) and is currently undergoing preclinical safety evaluations. []

Relevance: Both CHMFL-ABL-053 and 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide contain a benzamide moiety. Notably, both compounds are designed to target kinases, highlighting the importance of the benzamide core in developing kinase inhibitors. The presence of a trifluoromethyl group in both compounds further suggests its role in enhancing potency or selectivity against specific kinases. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

Compound Description: This series of 1,4-dihydropyridine derivatives, particularly compounds 12, 16, and 14, exhibit significant anti-exudative and anti-inflammatory activity. []

Relevance: While structurally distinct from 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, this series of compounds showcases the importance of exploring diverse chemical scaffolds for developing novel anti-inflammatory agents. Additionally, the presence of a substituted phenyl ring and a chlorine atom in both this series and the target compound highlights the potential of these features in modulating biological activity. []

Properties

Product Name

2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide

IUPAC Name

3-(methanesulfonamido)-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C16H15F3N2O3S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C16H15F3N2O3S/c1-10-11(6-5-9-13(10)21-25(2,23)24)15(22)20-14-8-4-3-7-12(14)16(17,18)19/h3-9,21H,1-2H3,(H,20,22)

InChI Key

POJXKWTZESZLNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=CC=C2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.